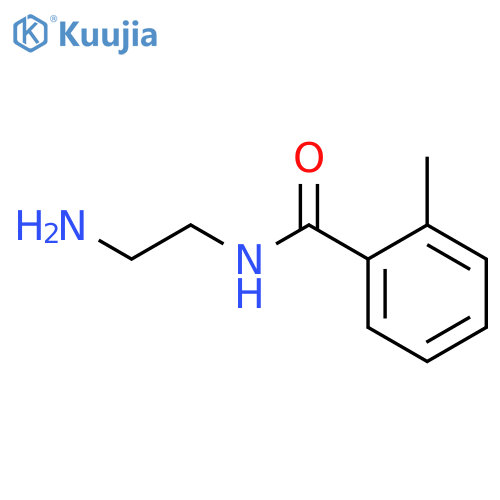

Cas no 953717-12-9 (N-(2-aminoethyl)-2-methylbenzamide)

N-(2-aminoethyl)-2-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-aminoethyl)-2-methylbenzamide

- 953717-12-9

- SCHEMBL11230535

- AKOS000139651

- STL183841

- CS-0335899

-

- インチ: InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)

- InChIKey: OEIGMXAHEGQPSM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 178.110613074Da

- どういたいしつりょう: 178.110613074Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 55.1Ų

N-(2-aminoethyl)-2-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A620388-10mg |

N-(2-aminoethyl)-2-methylbenzamide |

953717-12-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406569-5g |

N-(2-aminoethyl)-2-methylbenzamide |

953717-12-9 | 98% | 5g |

¥4935.00 | 2024-04-24 | |

| TRC | A620388-100mg |

N-(2-aminoethyl)-2-methylbenzamide |

953717-12-9 | 100mg |

$ 210.00 | 2022-06-07 | ||

| TRC | A620388-50mg |

N-(2-aminoethyl)-2-methylbenzamide |

953717-12-9 | 50mg |

$ 135.00 | 2022-06-07 |

N-(2-aminoethyl)-2-methylbenzamide 関連文献

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

N-(2-aminoethyl)-2-methylbenzamideに関する追加情報

N-(2-aminoethyl)-2-methylbenzamide: A Comprehensive Overview

N-(2-aminoethyl)-2-methylbenzamide, identified by the CAS number 953717-12-9, is a chemical compound that has garnered significant attention in recent scientific research. This compound, with its unique structure and properties, has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to N-(2-aminoethyl)-2-methylbenzamide.

The molecular structure of N-(2-aminoethyl)-2-methylbenzamide comprises a benzamide moiety with a substituted aminoethyl group. The presence of the amino group (-NH2) and the methyl substituent on the benzene ring imparts unique electronic and steric properties to the molecule. These features make it a versatile compound for various chemical reactions and functional applications. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the development of bioactive molecules.

The synthesis of N-(2-aminoethyl)-2-methylbenzamide typically involves a multi-step process, often starting from benzene derivatives. One common approach is the nucleophilic substitution reaction, where an amine group is introduced onto the benzamide framework. Researchers have optimized this process by employing catalytic systems that enhance reaction efficiency and selectivity. For instance, the use of transition metal catalysts has been reported to significantly improve the yield and purity of the compound.

In terms of applications, N-(2-aminoethyl)-2-methylbenzamide has shown promise in the pharmaceutical industry as a precursor for drug development. Its ability to form hydrogen bonds and participate in various types of interactions makes it an ideal candidate for designing bioactive compounds with specific therapeutic targets. Recent studies have explored its role in anti-cancer drug design, where it has been used as a scaffold for creating molecules that inhibit key enzymes involved in tumor progression.

Beyond pharmaceuticals, N-(2-aminoethyl)-2-methylbenzamide has also found applications in agrochemicals. Its ability to interact with plant enzymes and influence metabolic pathways makes it a potential candidate for developing pesticides and herbicides with reduced environmental impact. Researchers have reported encouraging results in field trials where this compound demonstrated high efficacy against target pests without adverse effects on non-target species.

The material science sector has also benefited from the properties of N-(2-aminoethyl)-2-methylbenzamide. Its role as a precursor in polymer synthesis has led to the development of novel materials with enhanced mechanical and thermal stability. Recent advancements in polymer chemistry have leveraged this compound to create high-performance polymers suitable for use in aerospace and automotive industries.

From an environmental standpoint, understanding the ecological impact of N-(2-aminoethyl)-2-methylbenzamide is crucial. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic life. Results indicate that under controlled conditions, the compound exhibits moderate biodegradability, which aligns with current environmental regulations aimed at reducing chemical pollution.

In conclusion, N-(2-aminoethyl)-2-methylbenzamide, CAS No. 953717-12-9, stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical properties and adaptability make it a valuable asset in modern scientific research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technology and improving quality of life is expected to grow significantly.

953717-12-9 (N-(2-aminoethyl)-2-methylbenzamide) 関連製品

- 2680712-24-5(2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)

- 1260903-07-8(2-(6-Bromopyridin-2-yl)ethanamine hydrochloride)

- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)

- 1250149-45-1(2-{(2-bromocycloheptyl)oxymethyl}oxane)

- 669692-32-4(3,5-dibromo-4-iodoaniline)

- 2248357-60-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate)

- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)

- 1270489-77-4(3-Amino-3-(pyridin-2-YL)propanenitrile)

- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)

- 1385384-02-0(N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide)